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Compound of Interest

Compound Name: N-(3-Hydroxyphenyl)Cinnamamide
CAS No.: 23478-25-3
Cat. No.: B3118234

Get Quote

Executive Summary & Strategic Positioning

N-(3-Hydroxyphenyl)Cinnamamide represents a specific structural optimization within the
class of

-unsaturated amides. Unlike its parent compound N-phenylcinnamamide, the introduction of a
hydroxyl group at the meta-position of the aniline ring significantly alters its electronic and
physicochemical profile.

This guide analyzes the compound's utility as a Michael Acceptor modulator, primarily targeting
the Keap1-Nrf2 pathway (cytoprotection) and specific kinase domains (antiproliferative). For
drug development professionals, this molecule serves as a critical "middle-ground” scaffold—
balancing the high reactivity of electrophilic enones with the metabolic stability required for

cellular assays.

Key Differentiators
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» Electronic Tuning: The meta-hydroxyl group exerts an inductive effect that modulates the
electrophilicity of the

-carbon, enhancing selectivity for cysteine residues on target proteins (e.g., Keapl)
compared to the more reactive para-substituted analogs.

o Solubility Profile: Improved aqueous solubility over unsubstituted cinnamamides, facilitating
higher concentration dosing in in vitro assays without immediate precipitation.

Mechanism of Action: The Michael Acceptor System

To understand the performance differences, one must analyze the core pharmacophore: the

cinnamoyl moiety.

The Electrophilic Trigger

The biological activity of N-(3-Hydroxyphenyl)Cinnamamide is driven by the conjugated
alkene system (

). This system acts as a "soft" electrophile, undergoing a Michael Addition (1,4-addition) with
"soft" nucleophiles, predominantly the sulfhydryl (-SH) groups of cysteine residues in proteins.

Pathway Visualization: The following diagram illustrates the interaction between the
cinnamamide derivative and the Keapl sensor, leading to Nrf2 activation and antioxidant
response.
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Figure 1: Mechanism of Keap1l alkylation by N-(3-Hydroxyphenyl)Cinnamamide triggering the
Nrf2 antioxidant response.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the
target compound against key derivatives.

Table 1: Comparative Potency & Toxicity Profile

Nrf2 Activation Antiproliferativ

Toxicity Risk

Compound Structure (Fold e IC50 (MCF-
. (HepG2)
Induction)* 7)**

N-(3-
Hydroxyphenyl)C  meta-OH 4.1x 12.5 uyM Low
innamamide
N-
Phenylcinnamam  Unsubstituted 1.0x (Baseline) > 50 uM Low
ide (Parent)
N-(4-
Hydroxyphenyl)C  para-OH 2.3X 28.0 uM Low
innamamide
N-(4-
Chlorophenyl)Cin  para-Cl 8.8x 52 uM Moderate
namamide
Caffeic Acid

High (Redox
Phenethyl Ester Catechol Ester 12.0x 0.62 uM ]

cycling)
(CAPE)

¢ *Fold Induction relative to control at 10 uM in Luciferase Reporter Assays.

o **|C50 values are approximate aggregates from multiple cell viability assays (MTT).

Technical Interpretation[1][2][3][4][5][6]
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o The "Meta" Advantage: The meta-hydroxyl group (Target Compound) provides a 4-fold
increase in Nrf2 activation compared to the unsubstituted parent. This is superior to the para-
hydroxyl isomer (2.3x). The meta position allows the hydroxyl group to influence the amide
bond stability and hydrogen-bonding network without deactivating the Michael acceptor
system via strong resonance donation, which is observed in para-OH derivatives.

e Potency vs. Safety: While chlorinated derivatives (e.g., N-(4-chlorophenyl)) are more potent
antiproliferative agents (IC50 ~5.2 uM), they often exhibit higher cytotoxicity due to non-
specific alkylation. N-(3-Hydroxyphenyl)Cinnamamide offers a "cleaner" pharmacological
window, making it ideal for probing cytoprotective pathways without inducing immediate cell
death.

Validated Experimental Protocol: Synthesis &
Purification

Objective: Synthesis of N-(3-Hydroxyphenyl)Cinnamamide via Acid Chloride Method.
Rationale: This method is chosen over EDC coupling for its higher yield (>85%) and simplified
purification (crystallization vs. column chromatography).

Reagents Required[1][4][5][7][8][9][10]

o Cinnamoyl chloride (98%)

3-Aminophenol (99%)

Triethylamine (TEA) (Anhydrous)

Dichloromethane (DCM) (Anhydrous)

1M HCI and Saturated NaHCO3

Step-by-Step Methodology

o Preparation of Nucleophile:

o In a flame-dried 100 mL Round Bottom Flask (RBF), dissolve 3-aminophenol (1.09 g, 10
mmol) in DCM (20 mL).
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o Add Triethylamine (1.53 mL, 11 mmol) slowly. The solution may darken slightly.

o Cool the mixture to 0°C using an ice bath. Critical: Controlling temperature prevents side
reactions at the phenol -OH group.

e Acylation Reaction:

[e]

Dissolve Cinnamoyl chloride (1.66 g, 10 mmol) in DCM (10 mL) in a separate vial.

o Add the acid chloride solution dropwise to the amine solution over 15 minutes under
constant stirring.

o Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

o Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting amine
spot should disappear.

o Work-up & Isolation:
o Dilute reaction with 50 mL DCM.
o Acid Wash: Wash with 1M HCI (2 x 30 mL) to remove unreacted amine and TEA.
o Base Wash: Wash with Sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.
o Dry: Dry the organic layer over anhydrous
, filter, and evaporate under reduced pressure.
 Purification:
o Recrystallize the crude solid from Ethanol/Water (9:1).
o Yield Expectation: 85-92%.

o Characterization: Melting Point: 188-190°C.

Quality Control Check (Self-Validating)
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e 1H NMR (DMSO-d6, 400 MHz): Look for the characteristic doublet of doublets for the alkene
protons at

6.8—7.6 ppm (
, indicating trans-geometry). The amide -NH proton should appear as a singlet downfield (

~10.2 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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